

Application Notes and Protocols for Dodecyl Sulfamate Analogues in Drug Delivery Systems

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Compound of Interest		
Compound Name:	Sulfamic acid dodecyl ester	
Cat. No.:	B15335318	Get Quote

Disclaimer: Extensive literature searches did not yield specific applications or experimental protocols for dodecyl sulfamate in drug delivery systems. However, a structurally similar and widely used compound, Sodium Dodecyl Sulfate (SDS), has numerous applications in this field. The following application notes and protocols are based on the available data for Sodium Dodecyl Sulfate and are provided as a comprehensive resource for researchers interested in the role of long-chain alkyl sulfates in drug delivery.

Sodium Dodecyl Sulfate (SDS) in Drug Delivery: An Overview

Sodium dodecyl sulfate is an anionic surfactant utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. Its amphiphilic nature allows it to act as a solubilizing agent, an emulsifier, and a stabilizer in various drug delivery platforms, including nanoparticles, micelles, and liposomes. SDS can also function as a permeation enhancer, facilitating the transport of drugs across biological membranes.

Applications of Sodium Dodecyl Sulfate in Drug Delivery Systems

Nanoparticle-Based Drug Delivery

SDS is frequently employed as a stabilizing agent in the formulation of nanoparticles. It prevents the aggregation of nanoparticles, thereby ensuring their stability and uniform size



distribution. SDS-supported nanocomposites have been investigated as carriers for controlled drug release.

A notable example is the use of a Sodium Dodecyl Sulphate-supported iron silicophosphate (SDS/FeSP) nanocomposite for the controlled delivery of ondansetron.[1][2][3][4] This system demonstrates pH-responsive drug release, a desirable characteristic for targeted drug delivery. [1][2][3][4]

Micellar Drug Delivery

SDS forms micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles can encapsulate hydrophobic drugs within their core, effectively increasing the drug's solubility and stability in aqueous environments. This encapsulation can also protect the drug from degradation and control its release. The stability of these micelles is a crucial factor for their efficacy as drug carriers.[5]

Niosomal Drug Delivery

In niosomal formulations, SDS can be used as a charged stabilizer. The inclusion of SDS increases the zeta potential of the niosomes, which in turn enhances their stability.[6] Niosomes stabilized with SDS have shown promise for transdermal drug delivery.[6]

Quantitative Data for SDS-Based Drug Delivery Systems

The following tables summarize key quantitative data from studies on SDS-based drug delivery systems.

Table 1: pH-Dependent Drug Release from SDS/FeSP Nanocomposite[1][2][3][4]



рН	Cumulative Drug Release (%)
2.2	45.38
5.5	32.82
7.4	30.50
9.4	7.20
Distilled Water	11.22

Table 2: Cytotoxicity of SDS-Based Formulations

Formulation/Cell Line	IC50 / Viability	Reference
SDS/FeSP Nanocomposite on Peripheral Blood Mononuclear Cells (PBMCs)	Non-toxic at concentrations from 25 to 200 μg/mL; 71% enhanced cell viability at 100 μg/mL.	[2][4]
SDS-stabilized Polyacrylate Nanoparticles on Keratinocytes	Cytotoxicity increases with SDS concentration. Emulsions with ≤ 3 wt% SDS were significantly less toxic after purification.	[1][7]
SDS in Niosomes on HaCaT and CCC-ESF-1 cells	Cell viability ≥ 80% for formulations containing ≤0.1% SDS.	[6]

Table 3: Formulation Parameters of SDS-Containing Niosomes[6]



SDS Concentration (w/v)	Zeta Potential (mV)	Transdermal Flux (μg/(cm²·h))
0.05%	-18.5 ± 3.2	Not Specified
0.10%	Not Specified	20.26 ± 1.05
0.40%	-157.0 ± 5.2	Not Specified

Experimental Protocols

Protocol 1: Preparation of SDS-Supported Iron Silicophosphate (SDS/FeSP) Nanocomposite

Objective: To synthesize a nanocomposite material for controlled drug delivery.

Materials:

- Iron(III) chloride (FeCl₃)
- Sodium silicate (Na₂SiO₃)
- Disodium hydrogen phosphate (Na₂HPO₄)
- Sodium dodecyl sulfate (SDS)
- Deionized water

Procedure:

- Prepare aqueous solutions of FeCl₃, Na₂SiO₃, and Na₂HPO₄.
- Mix the solutions in a specific molar ratio under constant stirring to form a gel.
- Add a solution of SDS to the gel and continue stirring to ensure homogeneous mixing.
- Allow the mixture to age for a specified period.
- Wash the resulting precipitate with deionized water to remove any unreacted precursors.



 Dry the precipitate in an oven at a controlled temperature to obtain the SDS/FeSP nanocomposite powder.

Characterization:

- The morphology and size of the nanocomposite can be characterized by Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).[2]
- The chemical composition and functional groups can be analyzed using Fourier-Transform Infrared Spectroscopy (FTIR).[8]

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the release profile of a drug from an SDS-based delivery system at different pH values.

Materials:

- Drug-loaded SDS/FeSP nanocomposite
- Phosphate buffer solutions of varying pH (e.g., 2.2, 5.5, 7.4, 9.4)
- · Dialysis membrane
- Shaking incubator

Procedure:

- Accurately weigh a specific amount of the drug-loaded nanocomposite.
- Disperse the nanocomposite in a known volume of the release medium (phosphate buffer of a specific pH).
- Enclose the dispersion in a dialysis bag.
- Place the dialysis bag in a larger volume of the same release medium.
- Maintain the setup in a shaking incubator at a constant temperature (e.g., 37°C).



- At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium.
- Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
- Calculate the cumulative percentage of drug released over time.[1][2][3][4]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of an SDS-based drug delivery system on a specific cell line.

Materials:

- Cell line (e.g., HaCaT keratinocytes, PBMCs)[2][4][6]
- Cell culture medium (e.g., DMEM with 10% FBS)[1]
- SDS-based nanoparticle formulation
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Seed the cells in a 96-well plate at a specific density (e.g., 50,000 cells/well) and allow them to adhere for 4-6 hours.[1]
- Prepare serial dilutions of the nanoparticle formulation in the cell culture medium.
- Remove the existing medium from the wells and add the medium containing different concentrations of the nanoparticle formulation. Include untreated cells as a control.
- Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[1][2][4]



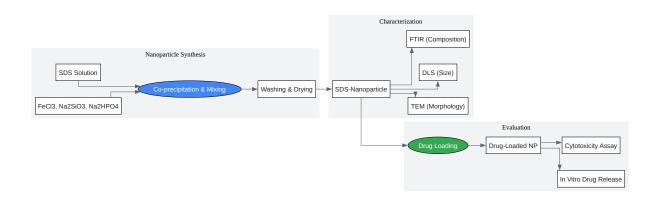


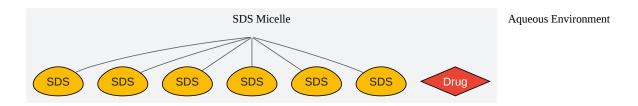


- After incubation, add MTT solution to each well and incubate for a further 3-4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.
 [1]
- Calculate the cell viability as a percentage of the control.

Visualizations







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